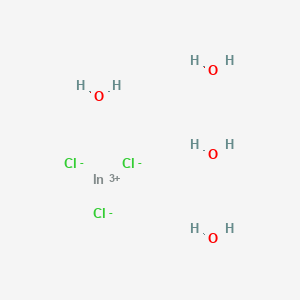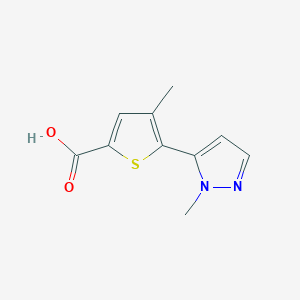
Indium(III) chloride tetrahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indium(III) chloride tetrahydrate is a coordination compound consisting of an indium ion coordinated to four water molecules and two chloride ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Indium(III) chloride tetrahydrate can be synthesized through the reaction of indium(III) chloride with water under controlled conditions. The reaction typically involves dissolving indium(III) chloride in water, followed by careful crystallization to obtain the desired compound. The reaction can be represented as: [ \text{InCl}_3 + 4\text{H}_2\text{O} \rightarrow \text{[In(H}_2\text{O})_4\text{Cl}_2]^+ \text{Cl}^- ]
Industrial Production Methods: Industrial production of tetraaquadichloroindium(1+) chloride involves large-scale synthesis using high-purity indium(III) chloride and deionized water. The process is optimized to ensure high yield and purity of the final product. The crystallization process is carefully controlled to prevent the formation of impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the indium ion is oxidized to a higher oxidation state.
Reduction: The compound can also be reduced, leading to the formation of lower oxidation state indium compounds.
Substitution: Ligand substitution reactions can occur, where the water molecules or chloride ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using ligands such as ammonia or phosphines under controlled conditions.
Major Products Formed:
Oxidation: Higher oxidation state indium compounds.
Reduction: Lower oxidation state indium compounds.
Substitution: New coordination compounds with different ligands.
Applications De Recherche Scientifique
Indium(III) chloride tetrahydrate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other indium compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential therapeutic applications, including its use in radiopharmaceuticals for cancer treatment.
Industry: Utilized in the production of high-purity indium materials and in the manufacturing of electronic components.
Mécanisme D'action
The mechanism of action of tetraaquadichloroindium(1+) chloride involves its interaction with molecular targets through coordination chemistry. The indium ion can form stable complexes with various ligands, influencing biochemical pathways and cellular processes. The compound’s effects are mediated by its ability to coordinate with biomolecules, altering their structure and function.
Comparaison Avec Des Composés Similaires
Indium(III) chloride: A simpler indium compound with different coordination properties.
Tetraaquadichlorozinc(1+) chloride: A zinc analog with similar coordination but different chemical behavior.
Tetraaquadichlorocadmium(1+) chloride: A cadmium analog with distinct toxicological properties.
Uniqueness: Indium(III) chloride tetrahydrate is unique due to the specific coordination environment of the indium ion, which imparts distinct chemical reactivity and potential applications. Its ability to form stable complexes with a variety of ligands makes it a versatile compound in both research and industrial applications.
Propriétés
Formule moléculaire |
Cl3H8InO4 |
|---|---|
Poids moléculaire |
293.23 g/mol |
Nom IUPAC |
indium(3+);trichloride;tetrahydrate |
InChI |
InChI=1S/3ClH.In.4H2O/h3*1H;;4*1H2/q;;;+3;;;;/p-3 |
Clé InChI |
UKCIUOYPDVLQFW-UHFFFAOYSA-K |
SMILES canonique |
O.O.O.O.[Cl-].[Cl-].[Cl-].[In+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetic acid, [(4-hydroxyphenyl)thio]-, 1,1-dimethylethyl ester](/img/structure/B8761690.png)








![3-(4-((4-(2-Oxo-2,3-dihydro-1H-benzo[D]imidazol-1-YL)piperidin-1-YL)methyl)phenyl)-2-phenylquinoxaline-6-carboxylic acid](/img/structure/B8761746.png)



